molecular formula C11H15NO3 B11795585 4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B11795585
M. Wt: 209.24 g/mol
InChI Key: QYZRZKKHEQCKMA-UHFFFAOYSA-N
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Description

4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with acetyl, ethyl, and methyl groups, as well as a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrrole with ethyl acetoacetate in the presence of a base, followed by acetylation and subsequent carboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrrole compounds. These products have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrrole: Similar in structure but lacks the acetyl and carboxylic acid groups.

    3,5-Dimethyl-1H-pyrrole-2-carboxylic acid: Similar but without the acetyl and ethyl substitutions.

    4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester: An ester derivative with similar properties.

Uniqueness

4-Acetyl-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-acetyl-1-ethyl-3,5-dimethylpyrrole-2-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-5-12-7(3)9(8(4)13)6(2)10(12)11(14)15/h5H2,1-4H3,(H,14,15)

InChI Key

QYZRZKKHEQCKMA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C1C(=O)O)C)C(=O)C)C

Origin of Product

United States

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